5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole

Description

Historical Context of Bis-Oxadiazole Derivatives in Heterocyclic Chemistry

The historical development of oxadiazole chemistry traces back to the pioneering work of Tiemann and Krüger, who first synthesized 1,2,4-oxadiazole derivatives in 1884, initially referring to these compounds as furo[ab1]diazoles. This seminal discovery laid the foundation for what would eventually become a rich and diverse field of heterocyclic chemistry. However, it was not until the early 1960s that significant attention was directed toward these five-membered heterocycles, marking the beginning of systematic investigation into their chemical properties and potential applications.

The development of bis-oxadiazole derivatives represents a more recent advancement in this field, emerging from the recognition that connecting multiple oxadiazole units could enhance certain desirable properties while introducing new chemical behaviors. The evolution from simple oxadiazole derivatives to more complex bis-oxadiazole systems reflected growing interest in nitrogen-rich heterocycles for specialized applications, particularly in materials science and energetic materials research. This progression demonstrated how classical heterocyclic chemistry could be extended to create novel molecular architectures with enhanced properties.

The synthesis of bis-1,2,4-oxadiazole derivatives has benefited from advances in synthetic methodology, particularly the development of efficient cyclization reactions and the understanding of reaction mechanisms involving nitrile oxides and related intermediates. Research has shown that these compounds can be accessed through various synthetic routes, including the use of diazidoglyoxime as a starting material in tandem reaction sequences. The historical context of these developments illustrates how methodological advances have enabled the preparation of increasingly complex oxadiazole derivatives, culminating in sophisticated bis-heterocyclic systems like this compound.

Table 1: Historical Milestones in Oxadiazole Chemistry

| Year | Milestone | Researchers | Significance |

|---|---|---|---|

| 1884 | First synthesis of 1,2,4-oxadiazoles | Tiemann and Krüger | Initial discovery of oxadiazole heterocycles |

| 1960s | Systematic study begins | Various research groups | Recognition of biological and chemical potential |

| 1940s-1960s | First biological activity studies | Multiple investigators | Establishment of medicinal chemistry applications |

| Recent decades | Bis-oxadiazole development | Contemporary researchers | Advanced materials and synthetic applications |

Structural Uniqueness of this compound

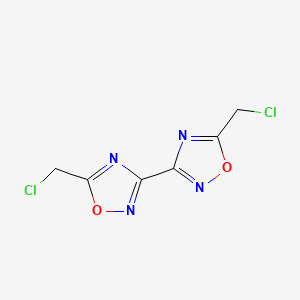

The structural architecture of this compound presents several distinctive features that set it apart from other heterocyclic compounds. The molecule consists of two 1,2,4-oxadiazole rings connected directly through a carbon-carbon bond at the 3,3'-positions, creating a symmetric bis-heterocyclic system. This direct linkage between the two oxadiazole units results in a planar or nearly planar molecular geometry, which significantly influences the compound's physical and chemical properties.

The presence of chloromethyl substituents at the 5,5'-positions introduces additional structural complexity and reactivity. These functional groups serve as versatile handles for further chemical modification, enabling the compound to function as a building block for more elaborate molecular structures. The chloromethyl groups can participate in nucleophilic substitution reactions, elimination reactions, and other transformations that expand the synthetic utility of this heterocyclic framework.

Spectroscopic analysis reveals characteristic features that confirm the compound's structural identity. Nuclear magnetic resonance spectroscopy shows distinctive signals corresponding to the chloromethyl protons, typically appearing as singlets in the proton nuclear magnetic resonance spectrum. The infrared spectrum exhibits characteristic absorptions associated with the oxadiazole ring system and the carbon-chlorine bonds, providing further confirmation of the molecular structure.

Table 2: Physical Properties of this compound

The electronic structure of this compound reflects the electron-withdrawing nature of both the oxadiazole rings and the chloromethyl substituents. This electronic environment creates a compound with distinctive reactivity patterns, particularly in reactions involving nucleophilic attack or electron-transfer processes. The bis-heterocyclic nature of the molecule also provides multiple sites for potential coordination with metal centers or interaction with other molecular species, expanding its potential applications in coordination chemistry and materials science.

The structural uniqueness of this compound extends to its synthetic accessibility and the methodological approaches used for its preparation. Recent advances in synthetic chemistry have demonstrated that bis-1,2,4-oxadiazole derivatives can be efficiently prepared through various routes, including one-pot procedures that combine multiple reaction steps. These synthetic developments have made compounds like this compound more readily accessible to researchers, facilitating further investigation of their properties and potential applications.

Table 3: Spectroscopic Characteristics of this compound

| Spectroscopic Method | Key Features | Observations |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Chloromethyl protons | Singlet around 4.7 ppm |

| Infrared Spectroscopy | Carbon-nitrogen stretching | 1579, 1566 cm⁻¹ |

| Infrared Spectroscopy | Carbon-chlorine stretching | 785 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak | m/z 235 |

Properties

IUPAC Name |

5-(chloromethyl)-3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N4O2/c7-1-3-9-5(11-13-3)6-10-4(2-8)14-12-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOAVZCXUFQSTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NO1)C2=NOC(=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370765 | |

| Record name | 5,5'-Bis(chloromethyl)-3,3'-bi-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3980-25-4 | |

| Record name | 5,5'-Bis(chloromethyl)-3,3'-bi-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5,5’-Bis(chloromethyl)-3,3’-BI-1,2,4-oxadiazole typically involves the reaction of 3,3’-BI-1,2,4-oxadiazole with chloromethylating agents. One common method is the reaction of the oxadiazole with formaldehyde and hydrochloric acid, which introduces the chloromethyl groups at the 5,5’ positions. The reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods:

In an industrial setting, the production of 5,5’-Bis(chloromethyl)-3,3’-BI-1,2,4-oxadiazole can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloromethyl groups in 5,5’-Bis(chloromethyl)-3,3’-BI-1,2,4-oxadiazole can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as carboxyl or hydroxyl groups, which can further modify its chemical properties.

Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives, which may have different reactivity and applications.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, reaction with amines can yield amine-substituted oxadiazoles, while oxidation can produce carboxylated or hydroxylated derivatives.

Scientific Research Applications

Chemical Reactivity and Synthesis

The chloromethyl groups in 5,5'-Bis(chloromethyl)-3,3'-bi-1,2,4-oxadiazole enable nucleophilic substitution reactions. This property allows for the formation of various derivatives through reactions with nucleophiles like amines or thiols. For instance:

- Amine Derivatives : Reacting with amines can yield amine-substituted oxadiazoles.

- Thioether Derivatives : Treatment with thiols can produce thioether derivatives.

These synthetic pathways enhance the versatility of the compound in creating tailored molecules for specific applications.

Biological Activities

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a range of biological activities. Notably:

- Antimicrobial Properties : this compound has demonstrated potential antimicrobial effects against various pathogens. Studies have shown that derivatives of oxadiazoles can inhibit bacterial and fungal growth by interfering with cellular processes such as DNA replication and protein synthesis.

Materials Science

The energetic characteristics of this compound make it suitable for applications in materials science:

- Energetic Materials : Its structural properties allow it to be explored as a precursor for high-energy materials or explosives due to its stability and reactivity.

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their antimicrobial efficacy against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to established antibiotics.

Case Study 2: Synthesis of Energetic Compounds

Another research effort focused on synthesizing nitrated derivatives of the compound for use in propellant formulations. The study demonstrated that these derivatives maintained thermal stability while exhibiting desirable energetic properties.

Mechanism of Action

The mechanism of action of 5,5’-Bis(chloromethyl)-3,3’-BI-1,2,4-oxadiazole and its derivatives depends on the specific application and target. In biological systems, the compound may interact with cellular components, such as enzymes or DNA, leading to inhibition of microbial growth or induction of apoptosis in cancer cells. The chloromethyl groups can form covalent bonds with nucleophilic sites in proteins or nucleic acids, disrupting their normal function.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -NO$_2$, -F) enhance thermal stability and density but may increase sensitivity.

- Azidomethyl and nitrate ester groups improve energy content but require careful handling due to reactivity .

Thermal Stability

Thermal decomposition temperatures (T$d$) and activation energy (E$a$) vary with substituents:

Key Trends :

- Nitrate esters (BOM) and azidomethyl groups confer higher thermal stability due to conjugation and bond strength.

- Nitro groups (TNM2-BOD) lower decomposition temperatures, likely due to destabilizing steric/electronic effects.

- Chloromethyl groups may reduce stability compared to BOM but exceed nitro derivatives due to weaker electron withdrawal.

Key Insights :

- Nitro derivatives are highly sensitive, limiting practical use.

- Azidomethyl and BOM exhibit low sensitivity, making them viable for melt-cast explosives .

- Chloromethyl analogs may show moderate sensitivity, similar to azidomethyl, but experimental validation is needed.

Density and Structural Features

Crystal density (ρ) correlates with detonation performance:

| Compound | ρ (g/cm³) | Oxygen Balance (%) | Reference |

|---|---|---|---|

| TNM2-BOD | 1.98 | +3.1 | |

| Fluorodinitromethyl analog | 1.96 | +4.2 | |

| BOM | 1.83 | -32.5 | |

| 5,5′-Dinitramino | 1.85 | -17.6 | |

| 5,5′-Bis(azidomethyl) | 1.72 | -53.8 |

Key Trends :

- Nitro groups maximize density and oxygen balance, ideal for oxidizers.

- BOM and azidomethyl derivatives prioritize energy over oxygen content.

- Chloromethyl groups (ρ ~1.75–1.85 estimated) may balance density and stability.

Detonation Performance

Detonation velocity (D$_v$) and pressure (P) are critical for energetic materials:

| Compound | D$_v$ (m/s) | P (GPa) | Reference |

|---|---|---|---|

| TNM2-BOD | 8,900 | 34.5 | |

| BOM/DNTF (40/60) | 8,520 | 29.8 | |

| 5,5′-Dinitramino | 8,780 | 32.1 | |

| 5,5′-Bis(azidomethyl) | 7,950 | 28.4 |

Key Insights :

Biological Activity

5,5'-Bis(chloromethyl)-3,3'-BI-1,2,4-oxadiazole (CAS No. 3980-25-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Its structure suggests that it may interact with various biological targets involved in cancer progression.

The compound has been shown to inhibit cell proliferation in several cancer cell lines. The proposed mechanisms include:

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to an increase in pro-apoptotic proteins while decreasing anti-apoptotic proteins, suggesting a shift towards apoptosis in cancer cells .

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G1 phase, preventing cancer cells from dividing and proliferating .

- Inhibition of Metastasis : Research indicates that it may suppress the expression of proteins associated with metastasis, such as N-cadherin, while promoting E-cadherin expression .

Efficacy Against Various Cancer Cell Lines

A summary of the anticancer activity against different cell lines is presented in Table 1:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver Cancer) | 12 |

| MCF-7 (Breast Cancer) | 15 |

| HCT-116 (Colon Cancer) | 10 |

| SKOV-3 (Ovarian Cancer) | 14 |

| A2780 (Ovarian Cancer) | 13 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Antimicrobial Activity

While primarily studied for its anticancer properties, there are indications that this compound may also exhibit antimicrobial activity. In vitro studies have shown:

- Weak Antimicrobial Effects : The compound demonstrated modest activity against certain bacterial strains such as Bacillus subtilis and Candida albicans, although it was inactive against other common pathogens like Staphylococcus aureus and E. coli .

- Structure-Activity Relationships (SAR) : Variations in the oxadiazole structure can influence its antimicrobial efficacy. Compounds with different substituents showed varying levels of activity against tested microorganisms .

Case Studies and Research Findings

Several research articles have documented the biological activity of this compound:

- Research on Anticancer Properties : A study evaluated various derivatives of oxadiazoles and identified that compounds similar to this compound exhibited significant growth inhibition across multiple cancer cell lines .

- Comparative Studies : In comparative studies with known anticancer agents like sorafenib, this compound showed comparable potency against specific cancer types while exhibiting selectivity towards cancer cells over normal cells .

Q & A

What are the key synthetic strategies for preparing 5,5'-Bis(chloromethyl)-3,3'-bi-1,2,4-oxadiazole, and how do reaction parameters influence yield?

Category: Basic

Answer:

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, chloromethyl groups can be introduced using chloromethylation agents (e.g., chloromethyl methyl ether) under controlled acidic conditions. Reaction parameters such as temperature (reflux vs. room temperature), solvent polarity (DMSO vs. ethanol), and stoichiometry of reagents critically affect yield and purity. Evidence from analogous bis-oxadiazole syntheses suggests that refluxing in polar aprotic solvents (e.g., DMSO) with extended reaction times (18–24 hours) improves cyclization efficiency . Post-synthesis purification via recrystallization (water-ethanol mixtures) or column chromatography is recommended to isolate high-purity products .

Which spectroscopic and crystallographic techniques are essential for characterizing its structure and confirming regiochemistry?

Category: Basic

Answer:

- X-ray crystallography is the gold standard for resolving regiochemistry and bond angles, as demonstrated for structurally similar bis-oxadiazoles (e.g., 5,5′-diphenyl derivatives with CCDC 2117162) .

- Multinuclear NMR (¹³C, ¹⁴N) identifies chemical environments of chloromethyl and oxadiazole moieties. For example, ¹³C NMR distinguishes between oxadiazole ring carbons (δ 160–170 ppm) and chloromethyl carbons (δ 40–50 ppm) .

- IR/Raman spectroscopy confirms functional groups (C-Cl stretch at ~650 cm⁻¹) and oxadiazole ring vibrations (C=N stretch at ~1500 cm⁻¹) .

- Elemental analysis validates stoichiometry, while mass spectrometry (ESI-TOF) confirms molecular ion peaks .

How do substituent positions (e.g., chloromethyl vs. trinitromethyl) on the oxadiazole ring influence electronic structure and reactivity?

Category: Advanced

Answer:

Substituents alter electron density distribution, as shown in computational studies using Multiwfn for wavefunction analysis . Chloromethyl groups act as electron-withdrawing substituents, polarizing the oxadiazole ring and increasing electrophilicity at the 5-position. This enhances reactivity in nucleophilic substitutions (e.g., nitrate ester formation) but reduces thermal stability compared to trinitromethyl derivatives . Comparative studies of 5,5′-bis(trinitromethyl) analogs reveal stronger intermolecular interactions (N–O electrostatic forces), leading to higher densities (1.94–2.02 g/cm³) but greater sensitivity .

What methodologies resolve contradictions in thermal stability data between DSC, TG, and kinetic modeling?

Category: Advanced

Answer:

Discrepancies often arise from experimental conditions (e.g., heating rates, sample mass). A systematic approach includes:

- Multi-technique validation : Combine DSC (for decomposition onset) with TG (mass loss profiles) and isothermal aging studies .

- Kinetic analysis : Apply the Kissinger method (activation energy calculation) and model-fitting (e.g., Friedman, Ozawa) to identify decomposition mechanisms .

- In situ FTIR/DSC-MS : Correlate gas evolution (e.g., NO₂, HCl) with thermal events to differentiate decomposition pathways . For example, BOM (a related compound) showed volatilization-free decomposition at 158.2 kJ/mol activation energy .

How can computational tools predict detonation performance and guide molecular design?

Category: Advanced

Answer:

- Density functional theory (DFT) : Calculates heats of formation (HOF) and band gaps to assess stability. CBS-4M enthalpies are used for HOF estimation .

- EXPLO5 code : Predicts detonation velocity (D) and pressure (P) using experimental densities and HOF. For example, 5,5′-dinitramino derivatives achieved D = 9046 m/s and P = 37.4 GPa .

- Multiwfn : Analyzes electrostatic potential surfaces (ESP) to identify reactive sites and intermolecular interactions (e.g., hydrogen bonding in salts) .

What strategies optimize synthetic routes to mitigate byproducts in bis-oxadiazole formation?

Category: Advanced

Answer:

- Precursor design : Use sterically hindered intermediates (e.g., 5,5′-dimethyl derivatives) to suppress side reactions .

- Catalytic control : Acidic catalysts (e.g., glacial acetic acid) in cyclization steps improve regioselectivity .

- Stepwise nitration : For nitro derivatives, sequential nitration with 95–100% HNO₃ minimizes over-nitration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.